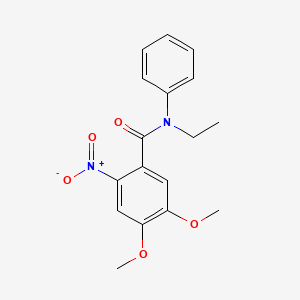![molecular formula C16H13ClF3NO B5784064 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide is a synthetic compound commonly known as CF3DPA. It is a potent and selective agonist for the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. CF3DPA has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mecanismo De Acción
CF3DPA acts as an agonist for the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. Upon binding to GPR40, CF3DPA triggers a signaling cascade that leads to the release of insulin from β-cells in response to glucose stimulation.
Biochemical and Physiological Effects:
CF3DPA has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. CF3DPA has been found to have minimal effects on other physiological processes, indicating its specificity for the GPR40 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3DPA is a potent and selective agonist for the GPR40 receptor, making it a valuable tool for studying the role of GPR40 in insulin secretion and glucose metabolism. However, its synthetic method is complex and requires specialized equipment and expertise. Additionally, CF3DPA has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
CF3DPA has significant potential for further research and development in the treatment of type 2 diabetes. Future studies could focus on optimizing the synthetic method for CF3DPA to improve yield and purity. Additionally, further investigation is needed to determine the long-term safety and efficacy of CF3DPA as a therapeutic agent for diabetes. Other potential applications of CF3DPA could include the treatment of other metabolic disorders or the development of new drugs that target the GPR40 receptor.
Métodos De Síntesis
CF3DPA can be synthesized through a multistep synthetic route involving the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with phenylacetic acid, followed by reduction and amidation. The synthetic method has been optimized to yield high purity and yield of CF3DPA.
Aplicaciones Científicas De Investigación
CF3DPA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of diabetes. CF3DPA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPOUWAVIMCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)






![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)

![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)